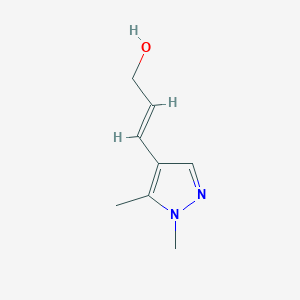

3-(1,5-Dimethyl-1h-pyrazol-4-yl)prop-2-en-1-ol

Beschreibung

3-(1,5-Dimethyl-1H-pyrazol-4-yl)prop-2-en-1-ol is a heterocyclic compound featuring a pyrazole core substituted with methyl groups at the 1- and 5-positions and a propenol side chain at the 4-position. The propenol moiety introduces a polar, unsaturated alcohol group, enhancing solubility in polar solvents and enabling participation in conjugation or redox reactions.

Eigenschaften

Molekularformel |

C8H12N2O |

|---|---|

Molekulargewicht |

152.19 g/mol |

IUPAC-Name |

(E)-3-(1,5-dimethylpyrazol-4-yl)prop-2-en-1-ol |

InChI |

InChI=1S/C8H12N2O/c1-7-8(4-3-5-11)6-9-10(7)2/h3-4,6,11H,5H2,1-2H3/b4-3+ |

InChI-Schlüssel |

QKAUYDFFUGUEPY-ONEGZZNKSA-N |

Isomerische SMILES |

CC1=C(C=NN1C)/C=C/CO |

Kanonische SMILES |

CC1=C(C=NN1C)C=CCO |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1,5-Dimethyl-1H-pyrazol-4-yl)prop-2-en-1-ol typically involves the condensation of 3,5-dimethyl-1H-pyrazole with an appropriate aldehyde or ketone under basic conditions. For instance, an aldol condensation reaction between 3,5-dimethyl-1H-pyrazole-4-carboxaldehyde and a suitable enolate can yield the desired product . The reaction is often carried out in the presence of a base such as sodium hydroxide in an ethanol solvent at room temperature .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst, to achieve higher yields and purity.

Analyse Chemischer Reaktionen

Types of Reactions

3-(1,5-Dimethyl-1H-pyrazol-4-yl)prop-2-en-1-ol can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.

Reduction: The double bond in the propenol side chain can be reduced to form a saturated alcohol.

Substitution: The pyrazole ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or sodium borohydride (NaBH4) can be employed.

Substitution: Halogenating agents or nucleophiles like amines can be used under appropriate conditions.

Major Products Formed

Oxidation: Formation of 3-(1,5-Dimethyl-1H-pyrazol-4-yl)prop-2-en-1-one.

Reduction: Formation of 3-(1,5-Dimethyl-1H-pyrazol-4-yl)propan-1-ol.

Substitution: Various substituted pyrazole derivatives depending on the reagents used.

Wissenschaftliche Forschungsanwendungen

3-(1,5-Dimethyl-1H-pyrazol-4-yl)prop-2-en-1-ol has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 3-(1,5-Dimethyl-1H-pyrazol-4-yl)prop-2-en-1-ol is not fully understood, but it is believed to interact with specific molecular targets and pathways. The pyrazole ring can engage in hydrogen bonding and π-π interactions, which may influence its biological activity . Further research is needed to elucidate the exact molecular targets and pathways involved.

Vergleich Mit ähnlichen Verbindungen

Comparative Analysis with Structural Analogs

Structural Features and Functional Group Variations

The table below highlights key structural differences and similarities between the target compound and selected analogs from the literature:

*Estimated based on structural complexity.

Key Comparisons

Polarity and Solubility

- The target compound’s propenol group enhances polarity, favoring solubility in polar solvents like water or ethanol. In contrast, the amide-isoindole derivative exhibits reduced solubility due to bulky aromatic substituents but may show improved membrane permeability in biological systems.

- The propanoic acid analog has significantly higher water solubility owing to its ionizable carboxylic acid group (pKa ~4-5), making it suitable for aqueous-phase reactions or drug formulations.

Reactivity and Stability

- The propenol chain in the target compound is prone to oxidation or dehydration, forming α,β-unsaturated carbonyl derivatives. This reactivity is absent in the amide derivative , which is stabilized by resonance in the isoindole dione and amide groups.

- The coumarin-pyrimidinone derivatives benefit from extended conjugation, increasing UV absorption and photostability, whereas the target compound’s smaller conjugated system may limit such properties.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.